Asenapine hydrochloride Asenapine hydrochloride Asenapine hydrochloride inhibits adrenergic receptor (α1, α2A, α2B, α2C) with Ki of 0.25-1.2 nM and also inhibits 5-HT receptor (1A, 1B, 2A, 2B, 2C, 5A, 6, 7) with Ki of 0.03-4.0 nM.IC50 Value: 0.25-1.2 nM(Ki for adrenergic receptor); 0.03-4.0 nM(Ki for 5-HT receptor)Target: 5-HT Receptor; Adrenergic ReceptorAsenapine maleate is a 5-HT receptor antagonist (5-HT1A,1B, 5-HT2A, 2B, 2C, 5-HT5A, 5-HT6 and 5-HT7), a D2 antagonist, and an antipsychotic. Asenapine has a broad receptor affinity profile for most serotonergic, dopaminergic, and adrenergic receptors, with no appreciable affinity for muscarinic receptors. Asenapine may be a helpful treatment option for patients with schizophrenia when weight gain, dyslipidemia, and endocrine abnormalities are a concern.
Brand Name: Vulcanchem
CAS No.: 1412458-61-7
VCID: VC0002851
InChI: InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H/t14-,15-;/m1./s1
SMILES: CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl
Molecular Formula: C17H17Cl2NO
Molecular Weight: 322.2 g/mol

Asenapine hydrochloride

CAS No.: 1412458-61-7

VCID: VC0002851

Molecular Formula: C17H17Cl2NO

Molecular Weight: 322.2 g/mol

* For research use only. Not for human or veterinary use.

Asenapine hydrochloride - 1412458-61-7

Description

Asenapine hydrochloride is a pharmaceutical compound used in the form of asenapine, an atypical antipsychotic medication. It is primarily utilized for treating schizophrenia and acute mania associated with bipolar I disorder. Asenapine belongs to the dibenzo-oxepino pyrrole class of compounds and is administered sublingually or via a transdermal patch due to extensive first-pass metabolism when ingested orally .

Mechanism of Action

Asenapine acts as a multireceptor antagonist, primarily targeting serotonin (5-HT2A) and dopamine (D2) receptors. It also has significant activity at other serotonin receptor subtypes (5-HT1A, 5-HT1B, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7) and dopamine D3 receptors. Additionally, it affects alpha-2 adrenergic and histamine H1 receptors, contributing to its sedative effects . Unlike many other antipsychotics, asenapine does not have appreciable affinity for muscarinic receptors, reducing the risk of anticholinergic side effects .

Clinical Uses

Asenapine is approved for the treatment of:

  • Schizophrenia: It is effective in reducing symptoms of schizophrenia, including positive, negative, and depressive symptoms .

  • Bipolar I Disorder: Asenapine is used for the acute treatment of manic or mixed episodes and for maintenance therapy to prevent relapse .

Table: Approved Indications for Asenapine

Country/RegionApproved Indications
United StatesSchizophrenia, Acute Mania/Mixed Episodes in Bipolar I Disorder
AustraliaSchizophrenia, Acute Mania/Mixed Episodes in Bipolar I Disorder, Maintenance Therapy for Bipolar I Disorder
European Union/UKAcute Mania in Bipolar I Disorder

Formulations and Administration

Asenapine is available in two main formulations:

  • Sublingual Tablets: These are fast-dissolving and are administered twice daily. Common side effects include dysgeusia (altered taste) and oral hypoesthesia (numbness) .

  • Transdermal Patch: Approved in the U.S. in 2019, this formulation is changed once daily. It may cause skin reactions such as erythema and pruritus .

Table: Clinical Efficacy of Asenapine in Schizophrenia and Bipolar Disorder

ConditionEfficacy Findings
SchizophreniaReduces positive, negative, and depressive symptoms; some pro-cognitive effects
Bipolar DisorderEffective in acute mania and mixed episodes; comparable to olanzapine with fewer side effects

Pharmacokinetics and Metabolism

Asenapine undergoes extensive first-pass metabolism when taken orally, which is why it is not available in oral pill form. Sublingual administration allows for rapid absorption into the bloodstream . Chronic administration of asenapine has been shown to affect liver enzyme activity, specifically reducing CYP1A enzyme activity in rat models .

CAS No. 1412458-61-7
Product Name Asenapine hydrochloride
Molecular Formula C17H17Cl2NO
Molecular Weight 322.2 g/mol
IUPAC Name (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride
Standard InChI InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H/t14-,15-;/m1./s1
Standard InChIKey FNJQDKSEIVVULU-CTHHTMFSSA-N
Isomeric SMILES CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl
SMILES CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl
Canonical SMILES CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl
Synonyms (3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole hydrochloride
Reference [1]. Stoner SC, Pace HA. Asenapine: a clinical review of a second-generation antipsychotic. Clin Ther. 2012 May;34(5):1023-40. [2]. Tarazi FI, Shahid M. Asenapine maleate: a new drug for the treatment of schizophrenia and bipolar mania. Drugs Today (Barc). 2009 Dec;45(12):865-76. [3]. Elsworth JD, Groman SM, Jentsch JD et al. Asenapine effects on cognitive and monoamine dysfunction elicited by subchronic phencyclidine administration. Neuropharmacology. 2012 Mar;62(3):1442-52. [4]. Potkin SG. Asenapine: a clinical overview. J Clin Psychiatry. 2011;72 Suppl 1:14-8. [5]. Shahid M, Walker GB, Zorn SH, Wong EH. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature. J Psychopharmacol. 2009 Jan;23(1):65-73. [6]. Asenapine
PubChem Compound 49849508
Last Modified Feb 18 2024

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